molecular formula C16H16N2O B13177555 6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one

6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13177555
M. Wt: 252.31 g/mol
InChI Key: JTQITNPJRBEYJB-UHFFFAOYSA-N
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Description

6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one is a tetrahydroquinoline derivative characterized by an amino(phenyl)methyl substituent at the 6-position of the quinolin-2-one scaffold. This structural motif confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic exploration.

  • Nitro reduction: Hydrogenation of a nitro precursor using catalysts like Pd/C (e.g., as seen in the synthesis of compound 24 in ) .
  • Amine coupling: Reaction of a primary amine with a carbonyl-containing intermediate (e.g., via reductive amination or nucleophilic substitution) .

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

6-[amino(phenyl)methyl]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C16H16N2O/c17-16(11-4-2-1-3-5-11)13-6-8-14-12(10-13)7-9-15(19)18-14/h1-6,8,10,16H,7,9,17H2,(H,18,19)

InChI Key

JTQITNPJRBEYJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Reduction-Reductive Amination Domino Reaction

One effective method involves the catalytic hydrogenation of 2-nitroaryl ketones or aldehydes to first reduce the nitro group to an amine, followed by intramolecular cyclization and reductive amination to form the tetrahydroquinoline ring system. For example, substrates with nitro groups on aromatic rings and aldehyde or ketone side chains undergo:

  • Catalytic reduction of the nitro group (commonly using 5% palladium on carbon as a catalyst under hydrogen atmosphere)
  • Formation of cyclic imine intermediates
  • Further reduction to yield the tetrahydroquinoline derivative with high diastereoselectivity and yields ranging from 60% to 98% depending on substrate and conditions

This method is adaptable for introducing amino substituents and phenylmethyl groups at the 6-position by selecting appropriate starting materials.

Reductive Amination Followed by Nucleophilic Aromatic Substitution (S_NAr)

Another approach uses a domino sequence beginning with reductive amination of a side-chain carbonyl group to form an amine, which then undergoes intramolecular nucleophilic aromatic substitution on an activated aromatic ring bearing electron-withdrawing groups like nitro. This sequence efficiently forms the tetrahydroquinoline ring with the desired substitution pattern.

  • The presence of electron-withdrawing groups at positions ortho or para to the leaving group (e.g., fluorine) is crucial for the S_NAr step
  • The reaction proceeds in one pot with yields between 58% and 98%
  • Ketone substrates generally give better yields than aldehydes due to increased stability and favorable conformations for ring closure

This method is particularly relevant for synthesizing 6-substituted tetrahydroquinolin-2-ones with amino and phenylmethyl groups, as the S_NAr step allows for aromatic substitution patterns to be precisely controlled.

Dissolving Metal Reduction Followed by Michael Addition

In some cases, substrates bearing nitro groups and Michael acceptors (e.g., acrylates) undergo reduction with metals like iron powder in acidic media to generate anilines, which then cyclize via intramolecular Michael addition to form tetrahydroquinoline rings.

  • This method yields products in 86% to 98% yield
  • The reaction tolerates variations in double bond geometry and steric hindrance at the Michael acceptor
  • It can produce linear or spirocyclic tetrahydroquinolinones depending on substrate conformation

This approach is useful for constructing the tetrahydroquinolin-2-one core with diverse substitution patterns, including amino(phenyl)methyl groups.

Comparative Data Table of Preparation Methods

Method Key Steps Catalysts/Reagents Yield Range (%) Advantages Limitations
Reduction-Reductive Amination Nitro reduction → cyclic imine → reduction 5% Pd/C, H2 60–98 High diastereoselectivity, one-pot Catalyst poisoning, pressure sensitive
Reductive Amination + S_NAr Reductive amination → S_NAr ring closure Various, electron-withdrawing groups required 58–98 Efficient, good control of substitution Requires activated aromatic ring
Metal-Promoted Cyclization Hydrogenation and cyclization Pd/C, Pt/C, H2 64–91 Versatile, stereoselective Catalyst loading and pressure critical
Dissolving Metal Reduction + Michael Addition Reduction of nitro → Michael cyclization Fe powder, AcOH 86–98 High yield, tolerant to substrate variations Limited to substrates with Michael acceptors

Summary of Research Findings

  • Domino reactions integrating reduction, reductive amination, and nucleophilic aromatic substitution are the most prominent and efficient routes for synthesizing 6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one and related compounds.
  • Catalyst choice, hydrogen pressure, and substrate design critically influence yield and stereochemical outcome.
  • The presence of electron-withdrawing groups on the aromatic ring is essential for successful nucleophilic aromatic substitution steps.
  • Dissolving metal reductions provide an alternative pathway involving Michael additions, expanding the scope of accessible substitution patterns.
  • These methods offer high atom economy, fewer purification steps, and align with green chemistry principles due to their domino nature.

Chemical Reactions Analysis

Types of Reactions

6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, reduced amines, and substituted tetrahydroquinolines, which can have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses .

Comparison with Similar Compounds

Structural and Functional Differences

The methoxy group in 6-{[(3-methoxyphenyl)methyl]amino} derivatives improves water solubility and introduces steric hindrance compared to the unsubstituted phenyl group in the target compound .

Biological Implications: Methyl and acetyl substituents (e.g., C₁₀H₁₃N and C₁₂H₁₃NO₂) reduce molecular complexity, which may simplify metabolic pathways but limit receptor selectivity . Compounds with aminoethyl or diethylamino side chains (e.g., compounds 24, 47 in and ) exhibit enhanced G protein-coupled receptor (GPCR) modulation, as seen in opioid receptor studies .

Synthetic Accessibility: Nitro reduction (e.g., compound 24, 72.9% yield) and thiophene-carboximidamide coupling (e.g., compound 26, 56% yield) are high-yield routes for amino-substituted tetrahydroquinolines . Fluorination typically requires specialized reagents (e.g., Selectfluor), as seen in 6-fluoro derivatives .

Pharmacological Data and Research Findings

  • Opioid Receptor Affinity: Analogs like 1-(2-(dimethylamino)ethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-6-amine (compound 48, ) show structural similarities to mu-opioid agonists, which stimulate [³⁵S]GTPγS binding in SH-SY5Y cells (e.g., DAMGO: EC₅₀ = 0.1 µM) .
  • Metabolic Stability : The phenyl group in the target compound may prolong half-life compared to methyl or acetyl analogs due to reduced CYP450-mediated oxidation .

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